
H-gGlu(OBn)-Glu(OMe)-OMe.Cl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is a synthetic compound that belongs to the class of peptides. This compound is characterized by the presence of two glutamic acid residues, one of which is benzylated (OBn) and the other is methylated (OMe). The compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- typically involves the protection of the amino and carboxyl groups of glutamic acid, followed by selective benzylation and methylation. The process begins with the protection of the amino group using a suitable protecting group such as tert-butoxycarbonyl (Boc). The carboxyl groups are then protected using benzyl and methyl esters. The protected glutamic acid derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). After the coupling reaction, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the glutamic acid residues.
Reduction: Reduced forms of the benzyl and methyl esters.
Substitution: Substituted derivatives with new functional groups replacing the benzyl and methyl groups.
Aplicaciones Científicas De Investigación
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in studies of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of H-gGlu(OBn)-Glu(OMe)-OMe.Cl- involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interact with cell surface receptors, triggering signaling pathways that lead to various cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
H-gGlu-Glu-OMe: A similar compound without the benzyl group.
H-gGlu(OBn)-Glu-OH: A compound with a free carboxyl group instead of the methyl ester.
Uniqueness
H-gGlu(OBn)-Glu(OMe)-OMe.Cl- is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable tool in research for studying the effects of these modifications on peptide behavior and function.
Propiedades
Fórmula molecular |
C19H27ClN2O7 |
|---|---|
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
[(2S)-5-[[(2S)-1,5-dimethoxy-1,5-dioxopentan-2-yl]amino]-1,5-dioxo-1-phenylmethoxypentan-2-yl]azanium;chloride |
InChI |
InChI=1S/C19H26N2O7.ClH/c1-26-17(23)11-9-15(19(25)27-2)21-16(22)10-8-14(20)18(24)28-12-13-6-4-3-5-7-13;/h3-7,14-15H,8-12,20H2,1-2H3,(H,21,22);1H/t14-,15-;/m0./s1 |
Clave InChI |
KROGIBCTXPZUHL-YYLIZZNMSA-N |
SMILES isomérico |
COC(=O)CC[C@@H](C(=O)OC)NC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
SMILES canónico |
COC(=O)CCC(C(=O)OC)NC(=O)CCC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



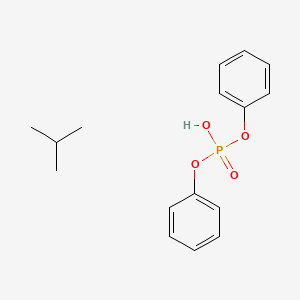
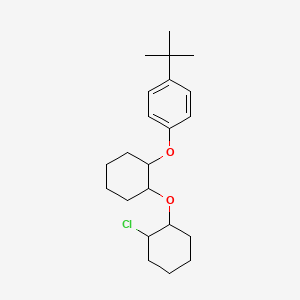
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
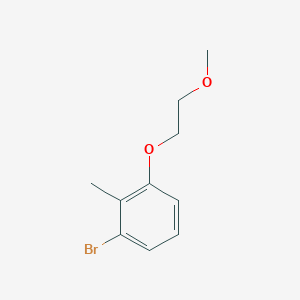
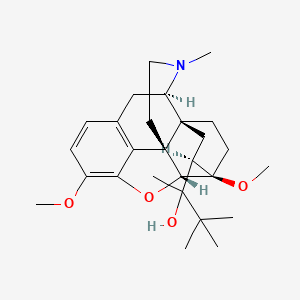
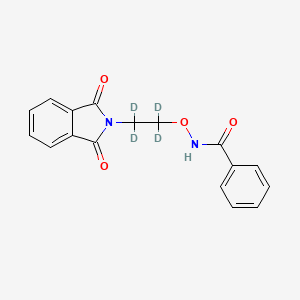
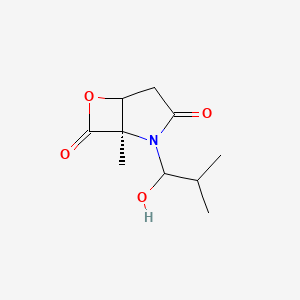
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
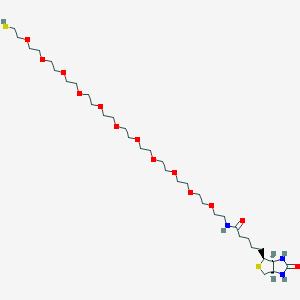
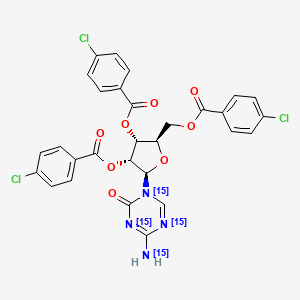
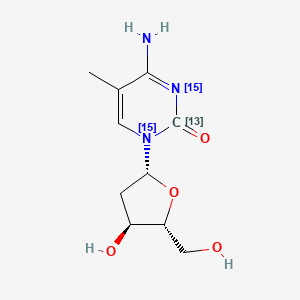

![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)
